![molecular formula C13H18N2O B2939345 N-[2-[Methyl(propyl)amino]phenyl]prop-2-enamide CAS No. 2361642-72-8](/img/structure/B2939345.png)
N-[2-[Methyl(propyl)amino]phenyl]prop-2-enamide
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Overview
Description
The compound is an amine, which is an organic compound that contains a basic nitrogen atom with a lone pair of electrons . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms or organic substituents. The nitrogen atom in amines is sp3 hybridized, and the shape of the molecule is trigonal pyramidal .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also act as nucleophiles and bases, reacting with alkyl halides, acid chlorides, and sulfonyl chlorides .Physical And Chemical Properties Analysis
Amines generally have higher boiling points than hydrocarbons of similar molecular weight because they can form hydrogen bonds . They are also often polar and can participate in intermolecular hydrogen bonding, which can affect their solubility in water .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[methyl(propyl)amino]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-4-10-15(3)12-9-7-6-8-11(12)14-13(16)5-2/h5-9H,2,4,10H2,1,3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBXMEYQJWGOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=CC=CC=C1NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[Methyl(propyl)amino]phenyl]prop-2-enamide |
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